REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[F:6][C:7]1[C:12]([F:13])=[C:11]([C:14]([NH2:16])=O)[C:10]([F:17])=[C:9]([F:18])[C:8]=1[CH3:19].Cl>C(Cl)Cl.N1C=CC=CC=1>[C:14]([C:11]1[C:10]([F:17])=[C:9]([F:18])[C:8]([CH3:19])=[C:7]([F:6])[C:12]=1[F:13])#[N:16]
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Name
|
|
Quantity
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1.4 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
2,3,5,6-tetrafluoro-4-toluamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1F)C(=O)N)F)F)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
After washing the
|
Type
|
EXTRACTION
|
Details
|
extract with water (three times)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
drying over anhydrous magnesium sulphate
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Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residual oil was purified by distillation under water
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(=C(C(=C1F)F)C)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |